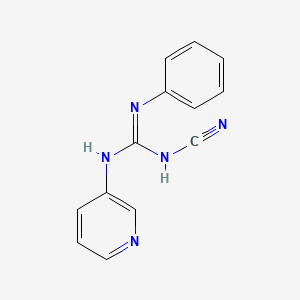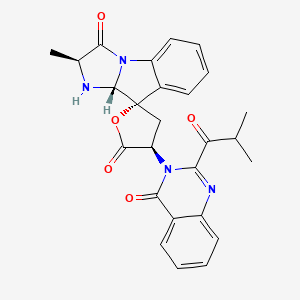
Propyl 2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chlorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitro group is introduced by nitration of the benzene ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Chlorination: The chlorine atom is introduced through chlorination using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of 2-chloro-4-nitrobenzoic acid derivatives.
Reduction: Formation of propyl 2-chloro-4-aminobenzoate.
Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and propanol.
Applications De Recherche Scientifique
Propyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propyl 2-chloro-4-nitrobenzoate depends on its specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The chlorine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-chloro-4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 2-bromo-4-nitrobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Propyl 2-chloro-4-nitrobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the propyl ester group, chlorine atom, and nitro group allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
59265-72-4 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
propyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-5-16-10(13)8-4-3-7(12(14)15)6-9(8)11/h3-4,6H,2,5H2,1H3 |
Clé InChI |
GPITUJIDQFXRRF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)



